Furan-2-carboxylic acid (3-amino-propyl)-amide

説明

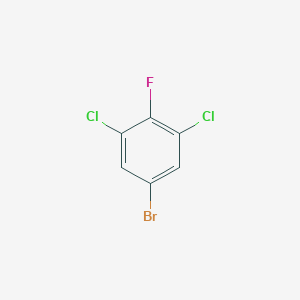

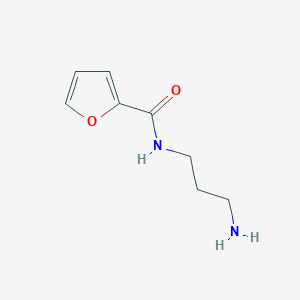

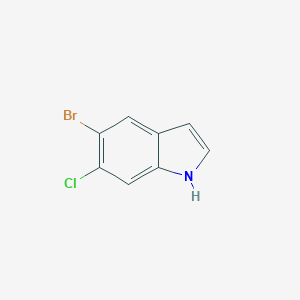

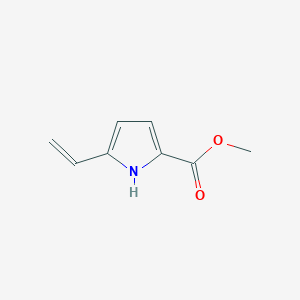

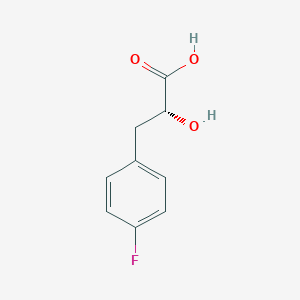

“Furan-2-carboxylic acid (3-amino-propyl)-amide” is a chemical compound with the molecular formula C8H13ClN2O2 . It has a molecular weight of 204.65 g/mol .

Molecular Structure Analysis

The molecular structure of “Furan-2-carboxylic acid (3-amino-propyl)-amide” consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a carboxylic acid group (-COOH), and an amide group (-CONH2) attached to a three-carbon propyl chain with an amino group (-NH2) .科学的研究の応用

Synthesis of Both Enantiomers of Pilocarpine : Furan-2-carboxylic acid was utilized as a starting material for synthesizing dehydro-homopilopic acid, an intermediate in the concise synthesis of both enantiomers of pilocarpine. This process involved esterification, hydrogenation, and enzymatic hydrolysis, followed by the reduction of Weinreb amides and a single-step attachment of a 1-methyl-imidazole residue (Schmidt et al., 2021).

Gold-Catalyzed Isomerizations of Alkynamides : A novel approach used biphenyl-2-ylphosphines functionalized with a remote tertiary amino group as a ligand to convert acetylenic amides into 2-aminofurans. These electron-rich furans were then applied in synthesis through in-situ intermolecular Diels-Alder reactions to deliver highly functionalized aniline products (Li et al., 2019).

Microwave-Assisted Synthesis of Amides and Esters Containing Furan Rings : This study presented a novel method for synthesizing ester and amide derivatives containing furan rings under microwave radiation. The process involved using 2-furoic acid, furfurylamine, and furfuryl alcohol in a microwave reactor, which facilitated the synthesis of various furan derivatives with good to very good yields (Janczewski et al., 2021).

Catalysis of Amide Formation Using 2-Furanylboronic Acid : This research identified 2-furanylboronic acid as an inexpensive and effective catalyst for the dehydrative amide formation of carboxylic acids and amines at room temperature, applicable to a wide range of carboxylic acids with primary and secondary amines (Tam et al., 2015).

Synthesis of 2-Aminopyrrole Derivatives : This study involved the recyclization of furan-2,3-diones acylhydrazones under the action of esters, amides, and nitriles of cyanoacetic acids to produce various esters, amides, and nitriles of 2-amino-1-R-4-oxo-5-(2-oxo-2-aryl/tert-butylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylic acids (Kizimova et al., 2020).

Synthesis of Bioactive Quinazolin-4(3H)-ones : Furan-2-carbaldehydes, as biomass-derived chemicals, were used as C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones by ligand-free photocatalytic C–C bond cleavage. This process did not require the protection of hydroxyl, carboxyl, amide, or secondary amino groups (Yu et al., 2018).

特性

IUPAC Name |

N-(3-aminopropyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-4-2-5-10-8(11)7-3-1-6-12-7/h1,3,6H,2,4-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKZFRQYKIUIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390076 | |

| Record name | Furan-2-carboxylic acid (3-amino-propyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-carboxylic acid (3-amino-propyl)-amide | |

CAS RN |

116784-81-7 | |

| Record name | Furan-2-carboxylic acid (3-amino-propyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)

![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)